molecular formula C11H10N4S B3161997 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 874782-55-5

5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3161997
CAS No.: 874782-55-5
M. Wt: 230.29 g/mol
InChI Key: FYKQPEUHIODMES-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a sophisticated molecular hybrid that incorporates the indole and 1,2,4-triazole-3-thiol pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is designed based on the molecular hybridization strategy, which aims to combine bioactive moieties to produce new chemical entities with improved efficacy and potentially novel mechanisms of action . The indole nucleus is a prevalent structural component in numerous biologically active compounds and natural products, while the 1,2,4-triazole-3-thiol ring system is known for its favorable pharmacokinetic characteristics and its role as a key pharmacophore in various therapeutic agents . The primary research applications of this compound are in the fields of antimicrobial and anticancer investigation. As part of a class of indole-triazole conjugates, this compound has demonstrated promising in vitro antimicrobial properties. Specific structural analogues have shown good to moderate activity against tested Gram-negative bacterial strains and potent efficacy against fungal pathogens such as Candida tropicalis, with minimum inhibition concentration (MIC) values as low as 2 µg/mL for some derivatives . Furthermore, the 1,2,4-triazole-3-thiol core is recognized for its ability to enhance the transmembrane diffusion of compounds and modulate interactions with macromolecular targets, in part due to the electron-rich sulfur atom which influences lipophilicity and electron density . In oncology research, the indolyl-1,2,4-triazole scaffold has been identified as a potential inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are hyperactivated in certain cancers, such as breast cancer . Novel inhibitors based on this structure have shown potent cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and have demonstrated the ability to induce apoptosis and arrest the cell cycle . Related compounds have also been explored as Bcl-2 inhibitory anticancer agents, indicating the potential for this chemotype to target specific proteins involved in cell survival . Researchers value this compound for its versatility as a building block in designing novel derivatives for structure-activity relationship (SAR) studies, optimizing selectivity, and exploring dual modes of action to overcome drug resistance . It serves as a key intermediate for developing new therapeutic candidates aimed at addressing the urgent global challenge of microbial resistance and the need for targeted cancer therapies.

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKQPEUHIODMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167172
Record name 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874782-55-5
Record name 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874782-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of indole derivatives with triazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The triazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the use of this compound in treating breast cancer cell lines, where it showed a reduction in cell viability and increased rates of apoptosis .

Neuroprotective Effects
Another area of interest is its neuroprotective effects. Research has indicated that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicide Development
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has shown potential as a fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Field trials have demonstrated its effectiveness against common plant pathogens, leading to improved crop yields .

Plant Growth Regulation
Studies have also explored its role as a plant growth regulator. The compound has been found to enhance root development and overall plant vigor when applied in controlled environments . This application could be particularly beneficial in sustainable agriculture practices.

Material Science

Polymer Chemistry
In material science, the compound's unique structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has indicated that incorporating 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol into polymer matrices can improve thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Agricultural ApplicationsFungicide DevelopmentEffective against plant pathogens
Plant Growth RegulationEnhances root development
Material SciencePolymer ChemistryImproves thermal stability and strength

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₂H₁₂N₄S
  • Monoisotopic Mass: 244.0783 g/mol
  • IUPAC Name : 5-[(1H-Indol-3-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • Key Features : Combines a 1,2,4-triazole core with a thiol group at position 3, a methyl group at position 4, and an indole substituent at position 4. The indole moiety enhances π-π stacking interactions, while the thiol group contributes to redox activity and metal chelation .

Comparison with Structurally Similar Compounds

4-Phenyl vs. 4-Methyl Substitution

Compound R Group at Position 4 Key Differences & Activities
5-(Indol-3-yl)-4-methyl-4H-triazole-3-thiol Methyl Higher metabolic stability due to smaller alkyl group; moderate anticancer activity (IC₅₀: 12–18 μM against leukemia cells) .
5-(Indol-3-yl)-4-phenyl-4H-triazole-3-thiol Phenyl Enhanced lipophilicity improves membrane permeability; superior antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) .

Mechanistic Insight :

  • Methyl substitution favors solubility and bioavailability .

Indole vs. Benzimidazole Hybrids

Compound Heterocyclic Core Biological Activity
5-(Indol-3-yl)-4-methyl-triazole-3-thiol Indole-triazole Anticancer : Inhibits Bcl-2 (apoptosis regulator) via hydrophobic indole interactions .
5-(Benzimidazol-1-yl)-4H-triazole-3-thiol Benzimidazole-triazole Antifungal : Active against C. albicans (MIC: 4 μg/mL) due to improved hydrogen bonding with fungal enzymes .

Structural Advantage :

  • Indole derivatives exhibit broader-spectrum activity, while benzimidazole hybrids show specificity for fungal targets .

Thiol vs. Alkylated Thioether Derivatives

Compound Thiol Modification Activity Profile
5-(Indol-3-yl)-4-methyl-triazole-3-thiol Free thiol (-SH) Pro-oxidant activity : Generates ROS in cancer cells; IC₅₀: 15 μM .
S-Alkylated derivatives (e.g., U1–6) Thioether (-S-R) Reduced cytotoxicity : Improved pharmacokinetics but lower ROS induction; IC₅₀: >50 μM .

Trade-off :

  • Free thiols are potent but metabolically unstable. Alkylation enhances stability but diminishes redox-mediated mechanisms .

Adamantane and Quinoxaline Hybrids

Compound Hybrid Structure Unique Properties
5-(Indol-3-yl)-4-methyl-triazole-3-thiol Indole-triazole Moderate anticandidal activity (MIC: 16 μg/mL) .
5-(Adamantan-1-yl)-4-methyl-triazole-3-thiol Adamantane-triazole Enhanced rigidity : Improved binding to hydrophobic enzyme pockets (e.g., lanosterol demethylase in fungi) .
5-(Quinoxalin-3-yl)-4H-triazole-3-thiol Quinoxaline-triazole Antioxidant activity : DPPH radical scavenging at 50–70% (10 μM) due to electron-deficient quinoxaline core .

Key Trends :

  • Antimicrobial Potency : Phenyl > Adamantane > Methyl substitution.
  • Antioxidant Capacity: Electron-withdrawing groups (e.g., quinoxaline) enhance radical scavenging .

Biological Activity

5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 874782-55-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C11H10N4S
  • Molecular Weight : 230.29 g/mol
  • IUPAC Name : 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • Purity : ≥95%

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In one study, a series of S-substituted derivatives were synthesized and evaluated for their activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

These findings indicate that the compound exhibits broad-spectrum activity against both bacterial and fungal strains, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. One notable research effort involved testing the cytotoxicity of various synthesized compounds against several cancer cell lines:

Cell LineIC50 (µM)
Human melanoma (IGR39)<10
Triple-negative breast cancer (MDA-MB-231)>100
Pancreatic carcinoma (Panc-1)>100

The results indicated that certain derivatives showed significant cytotoxicity towards melanoma cells while exhibiting lower toxicity towards normal cells . The selectivity towards cancer cells may be attributed to the ability of the triazole moiety to interact with specific cellular targets involved in cancer proliferation.

Structure-Biological Activity Relationship

The biological activity of triazole derivatives often correlates with their structural features. Modifications at the sulfur atom and the indole moiety can significantly influence their pharmacological effects. For example, variations in substituents on the sulfur atom did not lead to major changes in antimicrobial activity but did affect cytotoxicity profiles against different cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several S-substituted derivatives of triazole thiols and evaluated their antimicrobial efficacy against clinical strains of bacteria and fungi. The results supported the hypothesis that structural modifications can enhance biological activity.
  • Anticancer Screening : Another investigation focused on the antiproliferative effects of triazole derivatives against colorectal cancer cell lines, revealing promising results that suggest potential as therapeutic agents in oncology.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield (%)Reference
Cyclization7% NaOH, 70°C, 1 hour78–85
AlkylationBromoethane, dry ether, RT, 24 hours65–72
CrystallizationPropan-2-ol, slow cooling95+ purity

What analytical techniques are critical for confirming the structure of this compound?

Basic Research Question
Structural validation requires a multi-technique approach:

  • 1H NMR : Key signals include δ 7.2–7.8 ppm (indole protons), δ 3.6 ppm (methyl group), and δ 13.1 ppm (thiol proton) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3% tolerance) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 285) and fragmentation patterns .
  • IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

How should researchers design molecular docking studies to evaluate biological targets?

Advanced Research Question
Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) and enzymes (e.g., cyclooxygenase-2) based on structural motifs .
Methodology :

  • Ligand Preparation : Use the 2XP2 ligand (anaplastic lymphoma kinase) or 3LD6 (lanosterol 14-α-demethylase) for docking .
  • Software : AutoDock Vina or Schrödinger Maestro with OPLS-4 force field .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with known inhibitors .

Q. Table 2: Docking Parameters and Results

Target ProteinPDB IDBinding Energy (kcal/mol)Reference
Anaplastic lymphoma kinase2XP2-8.2
Cyclooxygenase-25KIR-7.9

How can researchers predict and validate the compound’s biological activity?

Advanced Research Question
In Silico Prediction :

  • PASS Online : Predict antifungal or anti-inflammatory activity (Pa > 0.7 indicates high probability) .
  • ADME Analysis : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule compliance) .

Q. In Vitro Validation :

  • Kinase Assays : Measure IC50 values using fluorescence polarization .
  • Antifungal Tests : Follow CLSI M38-A2 guidelines for fungal strains (e.g., Candida albicans) .

How to address discrepancies in synthesis yields or analytical data?

Advanced Research Question

  • Yield Variability : Trace impurities in intermediates (e.g., unreacted phenylisothiocyanate) can reduce yields. Use HPLC-DAD/MS to monitor reaction progress .
  • Spectral Mismatches : Re-examine NMR sample preparation (e.g., DMSO-d6 vs. CDCl3) to avoid solvent-induced shifts .
  • Reproducibility : Standardize anhydrous conditions for alkylation steps to minimize hydrolysis side products .

What strategies improve the compound’s stability during storage?

Basic Research Question

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Lyophilization : Convert to a lyophilized powder under vacuum for long-term stability (>2 years) .
  • Buffered Solutions : Use pH 7.4 PBS for short-term storage (1–2 weeks at 4°C) .

How to analyze structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Substitution Patterns : Compare methyl (4-methyl) vs. ethyl (4-ethyl) groups on triazole for steric effects .
  • Bioisosteric Replacement : Replace indole with pyrrole to assess impact on kinase inhibition .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., thiol group) using MOE software .

What are the limitations of current in silico models for this compound?

Advanced Research Question

  • Solvent Effects : Most docking tools ignore aqueous solubility, leading to overestimated binding affinities .
  • Conformational Flexibility : Rigid docking may miss key interactions; use induced-fit models instead .
  • Lack of Experimental Data : Validate predictions with at least two assay types (e.g., enzyme inhibition and cell viability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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